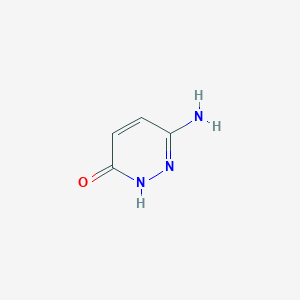

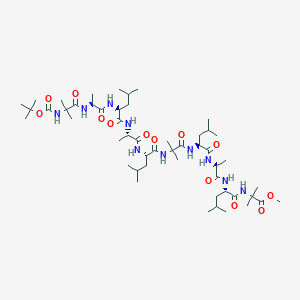

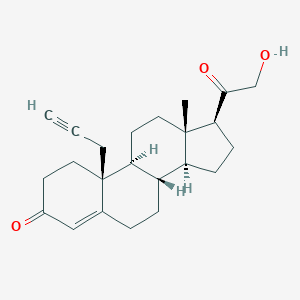

![molecular formula C34H55NO27 B159497 6-[6-[5-Acetamido-2-(hydroxymethyl)-6-[(3,4,5,6-tetrahydroxyoxan-2-yl)methoxy]-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl]oxy-4-acetyloxy-5-hydroxy-2-methyloxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid CAS No. 130815-82-6](/img/structure/B159497.png)

6-[6-[5-Acetamido-2-(hydroxymethyl)-6-[(3,4,5,6-tetrahydroxyoxan-2-yl)methoxy]-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl]oxy-4-acetyloxy-5-hydroxy-2-methyloxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-[6-[5-Acetamido-2-(hydroxymethyl)-6-[(3,4,5,6-tetrahydroxyoxan-2-yl)methoxy]-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl]oxy-4-acetyloxy-5-hydroxy-2-methyloxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid are complex carbohydrate structures found on the surface of certain bacterial cells, specifically Acinetobacter baumannii. These polysaccharides play a crucial role in the virulence and pathogenicity of the bacteria by forming a protective capsule around the cell, which helps in evading the host’s immune system .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of capsular polysaccharides K87 involves the isolation of the compound from bacterial cultures. The process typically includes the following steps:

Cultivation: Acinetobacter baumannii is cultured under controlled conditions to produce the capsular polysaccharides.

Extraction: The bacterial cells are harvested and lysed to release the polysaccharides.

Industrial Production Methods

In industrial settings, the production of capsular polysaccharides K87 involves large-scale fermentation processes. Advanced sterilization methods, such as formaldehyde or β-propiolactone treatment, are used to increase the yield and purity of the polysaccharides. The purified product is then lyophilized for storage and further use .

Chemical Reactions Analysis

Types of Reactions

6-[6-[5-Acetamido-2-(hydroxymethyl)-6-[(3,4,5,6-tetrahydroxyoxan-2-yl)methoxy]-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl]oxy-4-acetyloxy-5-hydroxy-2-methyloxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid undergo various chemical reactions, including:

Oxidation: The polysaccharides can be oxidized to introduce functional groups such as carboxyl or aldehyde groups.

Reduction: Reduction reactions can be used to modify the polysaccharide structure by reducing ketone or aldehyde groups to alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like sodium periodate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired modifications .

Major Products

The major products formed from these reactions include modified polysaccharides with altered functional groups, which can enhance their biological activity or stability .

Scientific Research Applications

6-[6-[5-Acetamido-2-(hydroxymethyl)-6-[(3,4,5,6-tetrahydroxyoxan-2-yl)methoxy]-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl]oxy-4-acetyloxy-5-hydroxy-2-methyloxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid have a wide range of scientific research applications:

Chemistry: They are used as model compounds to study carbohydrate chemistry and the synthesis of complex polysaccharides.

Biology: In biological research, capsular polysaccharides K87 are studied for their role in bacterial virulence and immune evasion mechanisms.

Medicine: These polysaccharides are investigated for their potential use in vaccine development and as therapeutic agents against bacterial infections.

Industry: In industrial applications, capsular polysaccharides K87 are used in the production of biofilms and as stabilizers in various formulations

Mechanism of Action

The mechanism of action of capsular polysaccharides K87 involves their ability to form a protective barrier around bacterial cells. This capsule prevents the recognition and destruction of the bacteria by the host’s immune system. The polysaccharides interact with specific receptors on the host cells, inhibiting the activation of immune responses and promoting bacterial survival .

Comparison with Similar Compounds

6-[6-[5-Acetamido-2-(hydroxymethyl)-6-[(3,4,5,6-tetrahydroxyoxan-2-yl)methoxy]-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl]oxy-4-acetyloxy-5-hydroxy-2-methyloxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid can be compared with other capsular polysaccharides from different bacterial species, such as those from Escherichia coli and Streptococcus pneumoniae. While all these polysaccharides serve similar protective functions, capsular polysaccharides K87 are unique in their specific sugar composition and structure, which includes residues of D-glucose, D-glucuronic acid, N-acetyl-D-glucosamine, 6-deoxy-L-talose, and L-rhamnose .

List of Similar Compounds

- Capsular polysaccharides from Escherichia coli

- Capsular polysaccharides from Streptococcus pneumoniae

- Capsular polysaccharides from Vibrio parahaemolyticus

Properties

CAS No. |

130815-82-6 |

|---|---|

Molecular Formula |

C34H55NO27 |

Molecular Weight |

909.8 g/mol |

IUPAC Name |

6-[6-[5-acetamido-2-(hydroxymethyl)-6-[(3,4,5,6-tetrahydroxyoxan-2-yl)methoxy]-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl]oxy-4-acetyloxy-5-hydroxy-2-methyloxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C34H55NO27/c1-7-24(59-33-22(48)18(44)19(45)28(62-33)29(50)51)27(55-9(3)39)23(49)34(54-7)61-26-13(35-8(2)38)31(53-6-12-15(41)16(42)20(46)30(52)56-12)58-11(5-37)25(26)60-32-21(47)17(43)14(40)10(4-36)57-32/h7,10-28,30-34,36-37,40-49,52H,4-6H2,1-3H3,(H,35,38)(H,50,51) |

InChI Key |

XKFBVTGNPULLMG-UHFFFAOYSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)CO)OCC4C(C(C(C(O4)O)O)O)O)NC(=O)C)O)OC(=O)C)OC5C(C(C(C(O5)C(=O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)CO)OCC4C(C(C(C(O4)O)O)O)O)NC(=O)C)O)OC(=O)C)OC5C(C(C(C(O5)C(=O)O)O)O)O |

Synonyms |

capsular polysaccharides K87 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

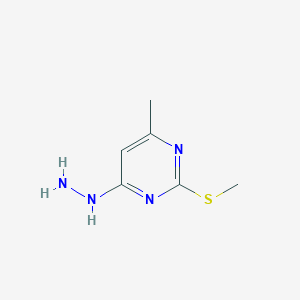

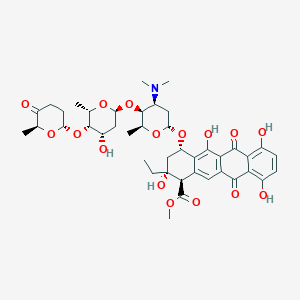

![Ethyl [(3-amino-2-pyridinyl)oxy]acetate](/img/structure/B159418.png)

![(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(Diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxamide](/img/structure/B159448.png)